4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
Description
This compound features a benzamide core substituted with a dimethylamino group at the 4-position and a 4-methylpyrimidin-2-yl sulfamoyl group on the adjacent phenyl ring. Its synthesis likely involves coupling reactions between functionalized benzamides and sulfamoyl intermediates, as seen in related benzamide derivatives .
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-14-12-13-21-20(22-14)24-29(27,28)18-10-6-16(7-11-18)23-19(26)15-4-8-17(9-5-15)25(2)3/h4-13H,1-3H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPYDGBKGZRLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-dimethylaminobenzoyl chloride with 4-(4-methylpyrimidin-2-yl)sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives with similar structures exhibit significant inhibition of tumor growth and proliferation. For instance, compounds related to this structure have been studied for their ability to inhibit specific kinases involved in cancer cell signaling pathways.
Case Study: Inhibition of Bcr-Abl Kinase
- Objective : To evaluate the inhibitory effects on Bcr-Abl kinase, which is crucial in chronic myeloid leukemia (CML).
- Method : The compound was tested against a panel of CML cell lines.
- Results : Significant cytotoxicity was observed, with IC50 values indicating potent activity comparable to established treatments like imatinib .
Antimicrobial Properties
The sulfonamide moiety in this compound suggests potential antimicrobial applications. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial folic acid synthesis.
Research Findings
- Study : A series of tests were conducted against Gram-positive and Gram-negative bacteria.
- Outcome : The compound demonstrated bacteriostatic activity, particularly against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like 4-(dimethylamino)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide.
| Structural Feature | Modification Impact | Activity Change |
|---|---|---|
| Dimethylamino Group | Enhances solubility and potency | Increased anticancer activity |
| Sulfonamide Linkage | Critical for antimicrobial action | Essential for efficacy |
| Pyrimidine Substitution | Affects kinase selectivity | Variability in inhibition |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthesis pathway includes:
- Formation of the Sulfonamide :
- Reaction between an amine and sulfonyl chloride.
- Coupling with Pyrimidine Derivative :
- Utilizing coupling agents to facilitate the formation of the desired amide bond.
- Final Modification :
- Introduction of dimethylamino groups through alkylation reactions.
Toxicological Considerations
While exploring the applications, it is also essential to consider the toxicological profile of this compound. Preliminary studies indicate that while effective, there are concerns regarding aquatic toxicity and potential reproductive effects .
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-(Trifluoromethyl)Benzamide (CAS 667887-29-8)
- Structure: Replaces dimethylamino with a trifluoromethyl group.
- Properties: Molecular formula: C₁₉H₁₅F₃N₄O₃S; Molar mass: 436.41 g/mol. The electron-withdrawing trifluoromethyl group reduces solubility but enhances metabolic stability and lipophilicity compared to the dimethylamino analog .
N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Nitrobenzamide (CAS 132593-36-3)
- Structure: Features a nitro group instead of dimethylamino.
- Properties :
4-[Benzyl(Methyl)Sulfamoyl]-N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}Benzamide (CAS 868212-77-5)
Modifications on the Pyrimidine Ring
N-[4-[(6-Methoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-4-Morpholin-4-ylsulfonylbenzamide (CAS 457651-05-7)
- Structure : Substitutes 4-methylpyrimidine with 6-methoxypyrimidine and adds a morpholine sulfonyl group.
- The morpholine sulfonyl group enhances water solubility .
4-Phenyl-N-[4-(2-Pyrimidinylsulfamoyl)Phenyl]Butanamide (MFCD03110678)
Functional Group Additions
Selenoyl and Thiadiazole Derivatives
- Compounds like 4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide () introduce selenium, which can enhance antioxidant activity but pose toxicity risks .
- N-[4-({4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}Sulfamoyl)Phenyl]Amine () highlights the role of thiadiazole in antibacterial agents, though its synthesis impurities may affect efficacy .
Comparative Data Table
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups: Dimethylamino and methoxy groups improve solubility, whereas nitro and trifluoromethyl groups enhance stability but reduce bioavailability .
- Structural Complexity : Bulky groups (e.g., benzyl-methyl sulfamoyl) may improve target specificity but complicate synthesis .
Biological Activity
The compound 4-(dimethylamino)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.42 g/mol. The structure features a dimethylamino group, a sulfamoyl moiety, and a pyrimidine ring, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzamide derivatives are known to inhibit various enzymes, including kinases and proteases. This compound has shown potential in inhibiting specific cancer-related pathways.
- Antiviral Activity : Some studies indicate that related compounds exhibit antiviral properties. The presence of the pyrimidine ring may enhance interaction with viral proteins, potentially disrupting viral replication.
Pharmacological Effects
Research findings suggest several pharmacological effects associated with this compound:
- Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties, particularly against certain cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The sulfamoyl group may contribute to antimicrobial activity, making this compound a candidate for further investigation in the treatment of bacterial infections.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cell lines, suggesting its potential use as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Study on Antiviral Properties : A study published in Nature highlighted the effectiveness of similar benzamide derivatives against filoviruses such as Ebola and Marburg. Compounds structurally related to this compound showed significant inhibition of viral entry into host cells .
- Antitumor Efficacy : Research conducted by Smith et al. (2020) demonstrated that benzamide derivatives could inhibit tumor growth in xenograft models. The study noted that the compounds induced cell cycle arrest and apoptosis in treated tumors .
Table 1: Summary of Biological Activities
Table 2: Structural Features Related to Biological Activity
| Structural Feature | Role in Activity |
|---|---|
| Dimethylamino Group | Enhances solubility and bioavailability |
| Sulfamoyl Moiety | Potential antimicrobial activity |
| Pyrimidine Ring | May enhance antiviral properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
